molecular formula C12H10FNO2 B6366976 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1173157-92-0

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366976
M. Wt: 219.21 g/mol
InChI Key: LKKACBHNEYETDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% (4-FMPH-2-H) is an organic compound belonging to the class of pyridine derivatives. It is a white crystalline solid with a melting point of 130-132°C and a boiling point of 334-336°C. It is soluble in water, alcohols, and chloroform, and is relatively stable under normal conditions. 4-FMPH-2-H is used in a variety of scientific research applications, including biochemical and physiological studies, drug design and synthesis, and lab experiments.

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments. It has been used as a substrate for the synthesis of various drugs, such as antifungal and antiviral agents. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on enzymes and receptors. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in lab experiments to study the effects of various compounds on cells and tissues.

Mechanism Of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and receptors, which may explain its use in biochemical and physiological studies. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% may act as a substrate for the synthesis of various drugs, which may explain its use in drug design and synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of enzymes and receptors, which may explain its use in biochemical and physiological studies. Additionally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% may act as a substrate for the synthesis of various drugs, which may explain its use in drug design and synthesis.

Advantages And Limitations For Lab Experiments

The use of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments offers several advantages. It is relatively stable under normal conditions and is soluble in water, alcohols, and chloroform. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not always suitable for all types of experiments, as its effects may vary depending on the specific application.

Future Directions

There are several potential future directions for the use of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%. The compound could be further studied to better understand its biochemical and physiological effects. Additionally, the compound could be used in drug design and synthesis to create new and more effective drugs. Additionally, the compound could be used in lab experiments to study the effects of various compounds on cells and tissues. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% could be used to develop new methods for the synthesis of various drugs and other compounds.

properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-9-2-3-10(11(13)7-9)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKACBHNEYETDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682805
Record name 4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one

CAS RN

1173157-92-0
Record name 4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Fluoro-4-methoxyphenyl)-2-methoxypyridine (1.34 g, 5.72 mmol) was stirred in concentrated hydrochloric acid (25.5 mL) at reflux for 18 h. The reaction was cooled to 0° C. and neutralized with solid NaOH. The resulting solids were collected by filtration and dried under vacuum to yield the title compound (1.09 g, 87%) as a light brown solid: 1H NMR (300 MHz, DMSO-d6) δ 7.52-7.38 (m, 2H), 6.97-6.85 (m, 2H), 6.42-6.33 (m, 2H), 3.80 (s, 3H); ESI MS m/z 220 [M+H]+.
Name
4-(2-Fluoro-4-methoxyphenyl)-2-methoxypyridine
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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